2,5-Dibromo-1,6-naphthyridine
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Overview
Description
2,5-Dibromo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic structures containing two pyridine rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-1,6-naphthyridine typically involves the bromination of 1,6-naphthyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-1,6-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Cross-Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents such as toluene or DMF.
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas.
Major Products Formed
Substitution Reactions: Substituted naphthyridines with various functional groups.
Cross-Coupling Reactions: Biaryl or diaryl naphthyridines.
Reduction Reactions: 1,6-naphthyridine.
Scientific Research Applications
2,5-Dibromo-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-1,6-naphthyridine depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atoms can enhance the compound’s binding affinity to these targets, thereby modulating their activity .
Comparison with Similar Compounds
2,5-Dibromo-1,6-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its antibacterial properties and use in drug development.
1,5-Naphthyridine: Exhibits a wide range of biological activities, including anticancer and antiviral properties.
2,7-Dibromo-1,8-naphthyridine: Similar in structure but differs in the position of bromine atoms, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H4Br2N2 |
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Molecular Weight |
287.94 g/mol |
IUPAC Name |
2,5-dibromo-1,6-naphthyridine |
InChI |
InChI=1S/C8H4Br2N2/c9-7-2-1-5-6(12-7)3-4-11-8(5)10/h1-4H |
InChI Key |
HEPAUGYLDKFGGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=C2)Br)Br |
Origin of Product |
United States |
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